molecular formula C5HBr2NS2 B6238637 2,5-dibromothieno[2,3-d][1,3]thiazole CAS No. 203049-71-2

2,5-dibromothieno[2,3-d][1,3]thiazole

Cat. No.: B6238637
CAS No.: 203049-71-2
M. Wt: 299.0 g/mol
InChI Key: QXGLCTPPOGYHKH-UHFFFAOYSA-N
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Description

2,5-Dibromothieno[2,3-d][1,3]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is characterized by its two bromine atoms attached to the thieno[2,3-d][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromothieno[2,3-d][1,3]thiazole typically involves the bromination of thieno[2,3-d][1,3]thiazole. One common method is the reaction of thieno[2,3-d][1,3]thiazole with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromothieno[2,3-d][1,3]thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an aminothieno[2,3-d][1,3]thiazole derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl thieno[2,3-d][1,3]thiazole derivative.

Scientific Research Applications

2,5-Dibromothieno[2,3-d][1,3]thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 2,5-dibromothieno[2,3-d][1,3]thiazole exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2,5-Dibromothieno[2,3-d][1,3]thiazole can be compared with other similar compounds, such as:

    Thieno[2,3-d][1,3]thiazole: The parent compound without bromine substituents.

    2,5-Dibromothieno[3,2-b]thiophene: A similar compound with a different thieno ring fusion.

    4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Another brominated heterocycle with different electronic properties.

The uniqueness of this compound lies in its specific electronic structure and reactivity, which make it a valuable building block for various applications in materials science and organic synthesis.

Properties

CAS No.

203049-71-2

Molecular Formula

C5HBr2NS2

Molecular Weight

299.0 g/mol

IUPAC Name

2,5-dibromothieno[2,3-d][1,3]thiazole

InChI

InChI=1S/C5HBr2NS2/c6-3-1-2-4(10-3)8-5(7)9-2/h1H

InChI Key

QXGLCTPPOGYHKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1SC(=N2)Br)Br

Purity

95

Origin of Product

United States

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